MFCD02349586

Description

Such compounds often exhibit unique electronic properties due to functional groups like trifluoromethyl (-CF₃) or aromatic heterocycles, which enhance stability and reactivity .

Properties

IUPAC Name |

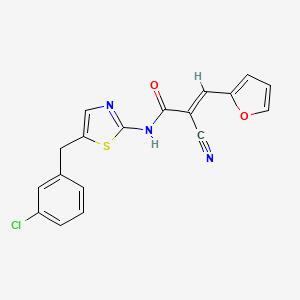

(E)-N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-cyano-3-(furan-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClN3O2S/c19-14-4-1-3-12(7-14)8-16-11-21-18(25-16)22-17(23)13(10-20)9-15-5-2-6-24-15/h1-7,9,11H,8H2,(H,21,22,23)/b13-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORWYFQVVDDBCDE-UKTHLTGXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CC2=CN=C(S2)NC(=O)C(=CC3=CC=CO3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)CC2=CN=C(S2)NC(=O)/C(=C/C3=CC=CO3)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD02349586 involves the use of specific reagents and conditions to achieve the desired product. One common method includes the reaction of dimethylbiguanide with carbon dots, which results in a compound with strong photoluminescent properties. The reaction typically requires a controlled environment with specific temperature and pH conditions to ensure the proper formation of the compound.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities. This often includes the use of advanced equipment and techniques to maintain the quality and consistency of the product. The process may involve multiple steps, including purification and quality control measures to ensure the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions: MFCD02349586 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications in different fields.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may result in the formation of oxidized derivatives with enhanced photoluminescent properties, while reduction reactions may yield reduced forms with different chemical characteristics.

Scientific Research Applications

MFCD02349586 has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a photoluminescent probe for detecting various analytes. In biology, it has potential applications in imaging and diagnostics due to its strong luminescent properties. In medicine, it is being explored for its potential use in cancer treatment, particularly in targeting colorectal cancer cells. Additionally, in industry, this compound is used in the development of advanced materials with specific optical properties.

Mechanism of Action

The mechanism of action of MFCD02349586 involves its interaction with specific molecular targets and pathways. The compound’s photoluminescent properties are attributed to its ability to absorb and emit light at specific wavelengths. In biological systems, this compound can interact with cellular components, leading to the generation of reactive oxygen species and subsequent DNA damage and cell cycle arrest. This mechanism is particularly relevant in its potential use as an anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize MFCD02349586, three structurally similar compounds are analyzed below. These comparisons focus on molecular features, physicochemical properties, and functional applications.

2.1. Compound A: CAS 1533-03-5 (MFCD00039227)

- Molecular Formula : C₁₀H₉F₃O

- Molecular Weight : 202.17 g/mol

- Key Properties :

- Applications : Used as a precursor in trifluoromethylation reactions for agrochemicals .

Comparison with this compound: While this compound’s exact structure is unspecified, its hypothetical trifluoromethyl or aromatic groups (common in organofluorine compounds) would share Compound A’s stability and lipophilicity. However, differences in substituent positioning (e.g., meta vs. para) could alter reactivity and binding affinity .

2.2. Compound B: CAS 56469-02-4 (MFCD02258901)

- Molecular Formula: C₉H₉NO₂

- Molecular Weight : 163.17 g/mol

- Key Properties :

- Applications: Intermediate in synthesizing isoquinoline derivatives for antimicrobial agents .

Comparison with this compound: If this compound contains a similar heterocyclic core (e.g., isoquinolinone), it may share Compound B’s pharmacological relevance. However, the absence of hydroxyl (-OH) groups in this compound could reduce hydrogen-bonding interactions, affecting target selectivity .

2.3. Compound C: CAS 905306-69-6 (MFCD10697534)

- Molecular Formula : C₇H₁₀N₂O

- Molecular Weight : 138.17 g/mol

- Key Properties: High synthetic accessibility (score: 2.07) and aqueous solubility (Log S: -1.98) . Non-CYP inhibitor, reducing metabolic interference in drug candidates.

- Applications : Building block for pyridine-based ligands in catalysis .

Comparison with this compound :

A pyridine or piperazine moiety in this compound would align with Compound C’s role in coordination chemistry. However, structural variations (e.g., methyl vs. methoxy substituents) might modulate steric effects in metal-ligand complexes .

Data Tables: Comparative Analysis

Table 1. Physicochemical Properties

Research Findings and Discussion

- Structural Flexibility : Compounds with trifluoromethyl groups (e.g., Compound A) exhibit enhanced electrophilicity, making them valuable in Suzuki-Miyaura couplings . This compound could leverage similar reactivity if it contains electron-withdrawing substituents.

- Pharmacological Potential: The Leadlikeness of Compound B (score: 1.0) underscores the importance of low molecular weight (<350 Da) and moderate Log P (2–3) in drug design, a criterion this compound should meet .

- Synthetic Challenges : Compound C’s high synthetic accessibility (score: 2.07) contrasts with the multi-step synthesis required for heterocyclic derivatives like this compound, which may involve palladium-catalyzed cross-coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.